1-(2-Methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Methoxyphenyl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a methoxyphenyl group. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and alcohols are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: The parent compound, lacking the methoxyphenyl group.
1-(2-Hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxy group instead of a methoxy group.
1-(2-Chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 1-(2-Methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAQCVMHTXNLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387216 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92288-64-7 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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